2,6-dichloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide
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Overview
Description
2,6-Dichloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide is a chemical compound that has garnered attention due to its potential applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound features a benzene ring substituted with two chlorine atoms, a sulfonamide group, and a pyridine ring linked to a methylated pyrazole moiety.
Mechanism of Action
Mode of Action
2,6-dichloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide acts as an ATP-competitive inhibitor of TYK2 . By competing with ATP for binding to the kinase hinge region, the compound prevents the transfer of phosphate groups to the substrate, thereby inhibiting the kinase activity of TYK2 .
Biochemical Pathways
The inhibition of TYK2 by this compound affects several cytokine signaling pathways. These include the JAK-STAT signaling pathway, which is involved in immune response regulation, cell growth, and apoptosis .
Pharmacokinetics
Understanding of pk/pd relationships has led to a target profile balancing tyk2 potency and selectivity over off-target jak2 .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of TYK2 kinase activity, leading to a decrease in cytokine signaling. This can result in modulation of immune responses, potentially beneficial in conditions where these pathways are overactive .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine and pyrazole derivatives
Industrial Production Methods
In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chlorine atoms on the benzene ring can be oxidized to form chloroformates or chloroquinones.
Reduction: : The pyridine nitrogen can be reduced to form a pyridine derivative with different electronic properties.
Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: : Nucleophiles like ammonia (NH₃) and amines are used, often in the presence of a base.
Major Products Formed
Oxidation: : Chloroformates, chloroquinones.
Reduction: : Reduced pyridine derivatives.
Substitution: : Amides, sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile building block for designing new compounds.
Biology
In biological research, the compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties. Its interaction with biological targets can provide insights into the development of new therapeutic agents.
Medicine
The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and materials. Its chemical properties make it suitable for applications in coatings, adhesives, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-N-(2-pyridinylmethyl)benzene-1-sulfonamide
2,6-Dichloro-N-(3-pyridinylmethyl)benzene-1-sulfonamide
2,6-Dichloro-N-(4-pyridinylmethyl)benzene-1-sulfonamide
Uniqueness
2,6-Dichloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide is unique due to its specific substitution pattern and the presence of the methylated pyrazole group. This combination of functional groups provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2,6-dichloro-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4O2S/c1-22-10-12(9-20-22)15-7-11(5-6-19-15)8-21-25(23,24)16-13(17)3-2-4-14(16)18/h2-7,9-10,21H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNUUOONQBVOFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNS(=O)(=O)C3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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